[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid
Descripción
Pyrazole-Pyridazine Heterocyclic Systems in Chemical Research
Pyrazole-pyridazine heterocyclic systems represent a critical class of nitrogen-containing bicyclic frameworks with diverse applications in medicinal and agrochemical research. These systems combine the structural features of pyrazole (a five-membered ring with two adjacent nitrogen atoms) and pyridazine (a six-membered ring with two nitrogen atoms at positions 1 and 2), enabling unique electronic and steric properties. The synergistic effects of these moieties enhance molecular interactions with biological targets, such as enzymes and receptors, making them valuable in drug discovery.
For instance, pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities, while pyridazine-based compounds are known for their cardiovascular and enzyme-inhibitory properties. Hybrid systems, such as pyrazole-pyridazine scaffolds, leverage the pharmacophoric advantages of both rings, often resulting in improved bioactivity and selectivity. A notable example includes COX-2 inhibitors derived from pyrazole–pyridazine hybrids, which demonstrate higher inhibitory activity than celecoxib in some cases.
Historical Development of Pyridazinyloxy Acetic Acid Derivatives
The synthesis of pyridazinyloxy acetic acid derivatives has evolved significantly since the mid-20th century. Early methods focused on functionalizing pyridazine rings through nucleophilic substitution or cycloaddition reactions. For example, the Willgerodt reaction was historically employed to synthesize 3-pyridylacetic acid derivatives from 3-vinylpyridine, though early approaches suffered from low yields and hazardous reagents.
Advancements in the 21st century introduced more efficient strategies, such as three-component reactions using Meldrum’s acid derivatives. These methods enable the incorporation of electrophilic pyridine-N-oxides and subsequent decarboxylation to yield substituted pyridazinyloxy acetic acids. A landmark study in 2022 demonstrated a one-pot synthesis of pyridylacetic acid derivatives with yields exceeding 80%, highlighting the scalability of modern approaches.
Key milestones include:
Significance of [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic Acid in Heterocyclic Chemistry
This compound (CAS: 890014-09-2) exemplifies the strategic fusion of pyrazole and pyridazine pharmacophores. Its molecular structure features a pyridazine ring substituted at position 3 with an acetic acid group and at position 6 with a 3,5-dimethylpyrazole moiety, creating a multifunctional scaffold.
Key Properties:
- Molecular Formula : C₁₁H₁₂N₄O₃
- Molecular Weight : 248.24 g/mol
- SMILES : O=C(O)COC1=NN=C(C=C1)N2C(=CC(C)=N2)C
This compound’s significance lies in its dual functionality:
- Electrophilic Reactivity : The acetic acid side chain facilitates conjugation with amines or alcohols, enabling the synthesis of amides or esters for drug delivery systems.
- Biological Compatibility : The 3,5-dimethylpyrazole group enhances lipophilicity and metabolic stability, critical for crossing biological membranes.
Recent applications include its role as an intermediate in synthesizing enzyme inhibitors and plant growth regulators. For example, derivatives of this compound have shown promise as carbonic anhydrase inhibitors (IC₅₀: 9.03–66.24 nM) and in modulating adenosine receptors.
Table 2: Comparative Analysis of Pyridazinyloxy Acetic Acid Derivatives
Propiedades
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-5-8(2)15(14-7)9-3-4-10(13-12-9)18-6-11(16)17/h3-5H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGCGXIYGXNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis via Acetic Acid Reaction
One of the primary methods for synthesizing [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid involves the reaction of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with acetic acid. This reaction typically follows these steps:
-
- 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Acetic acid
-
- Temperature: 60–70 °C
- Duration: 4–6 hours
- Solvent: Acetic acid
Yield : Approximately 63% based on the starting material.
This method allows for the formation of the desired compound through nucleophilic substitution where the acetic acid acts as a nucleophile attacking the electrophilic carbon in the pyridazine ring.
Alternative Synthesis Using Potassium Hydroxide
Another approach involves using potassium hydroxide in an alcoholic medium to facilitate the formation of the compound. The process can be outlined as follows:
-
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
- Potassium hydroxide
- Ethanol
-
- Temperature: Reflux at approximately 75–80 °C
- Duration: 10 hours
Yield : Approximately 74% after purification.
In this method, potassium hydroxide serves as a base that deprotonates the hydroxyl group, facilitating further reactions that lead to the acetic acid derivative.
Synthesis via Ester Hydrolysis
Ester hydrolysis is another viable method for synthesizing this compound from its ester form:
-
- Ester derivative of this compound
- Hydrazine hydrate
-
- Solvent: Methanol
- Temperature: Room temperature (20 °C)
Yield : Approximately 12% as reported in some studies.
This method involves hydrolyzing an ester under mild conditions to yield the corresponding carboxylic acid without requiring extensive purification steps.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Acetic Acid Reaction | 3-chloro-6-(3,5-dimethyl-pyrazol-1-yl)pyridazine | 60–70 °C, 4–6 hours | ~63 |
| Potassium Hydroxide Reaction | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | Reflux at 75–80 °C, 10 hours | ~74 |
| Ester Hydrolysis | Ester derivative | Methanol at room temperature | ~12 |
Análisis De Reacciones Químicas
Types of Reactions
[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound can inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The mechanism involves interaction with protein kinases that are crucial for tumor growth and survival .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preclinical studies have shown that it can reduce inflammation markers in animal models of arthritis. This effect is attributed to the modulation of cytokine production and inhibition of inflammatory pathways .
Agricultural Applications
1. Herbicidal Activity
In agricultural research, this compound has been evaluated for its herbicidal properties. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields. The compound acts by inhibiting specific enzymes involved in plant growth, thus providing a selective herbicide option .
Material Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. Research has shown that polymers modified with this compound exhibit improved resistance to degradation when exposed to environmental stressors .
Data Summary Table
Case Studies
Case Study 1: Anticancer Research
A detailed study published in Cancer Research evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability and increased apoptosis rates.
Case Study 2: Agricultural Field Trials
Field trials conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced weed biomass by over 60% compared to untreated controls while maintaining crop health.
Mecanismo De Acción
The mechanism of action of [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize its properties and applications, we compare it to structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional roles.
Structural Analogues
2.1.1 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic Acid
- Molecular Formula : C₈H₉N₅O₂
- Molecular Weight : 207.19 g/mol
- Key Differences: Replaces the pyridazine-pyrazole system with a fused triazolo-pyridazine core. The acetic acid group is attached via an amino linker instead of an ether oxygen. Lacks methyl substituents on the heterocycle, reducing steric hindrance compared to the target compound .
2.1.2 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]-pyrazine-6-carboxylic Acid
- Molecular Formula : C₉H₈N₂O₄
- Molecular Weight : 208.18 g/mol
- Key Differences: Features a bicyclic pyrido-pyrazine system with two ketone groups. The carboxylic acid group is directly fused to the nitrogenous core, altering hydrogen-bonding capacity compared to the ether-linked acetic acid in the target compound .
2.1.3 Bis(3,5-dimethyl-pyrazol-1-yl)acetic Acid
- Molecular Formula : C₁₂H₁₆N₄O₂
- Key Differences :
- Contains two 3,5-dimethylpyrazole rings linked to a central acetic acid group.
- Crystal structure analysis reveals an inter-ring angle of 78.17°, facilitating distinct packing via O-H⋯N hydrogen bonds (1D chains along the c-axis), contrasting with the pyridazine-based planar stacking of the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Key Substituents |
|---|---|---|---|
| [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid | 248.24 | 1 donor, 5 acceptors | Pyridazine, pyrazole, acetic acid |
| (3-Methyl-triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid | 207.19 | 2 donors, 6 acceptors | Triazole, pyridazine, amino-acetic |
| Bis(3,5-dimethyl-pyrazol-1-yl)acetic acid | 256.29 | 1 donor, 6 acceptors | Two pyrazoles, acetic acid |
- Hydrogen Bonding: The target compound’s ether-linked acetic acid group provides moderate acidity (pKa ~3–4), while the triazolo derivative’s amino-acetic group may exhibit higher basicity. Bis-pyrazole analogues show stronger intermolecular hydrogen bonding due to dual pyrazole N-atoms .
- Solubility : The pyridazine-pyrazole system in the target compound likely enhances aqueous solubility compared to purely aromatic systems (e.g., tetrazine derivatives in and ) due to polar N-atoms and the acetic acid group .
Actividad Biológica
[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structural configuration that includes a pyridazine ring substituted with a pyrazole moiety and an acetic acid group. The biological activities of this compound have been explored in various studies, particularly in the context of its potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 890014-09-2
- Molecular Formula : C11H12N4O3
- Molecular Weight : 248.24 g/mol
Biological Activities
The biological activity of this compound has been investigated across several domains:
1. Antioxidant Properties
Preliminary studies suggest that this compound exhibits significant antioxidant activity. It may scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and could have implications for aging and chronic diseases.
2. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. Such modulation can be beneficial in treating various inflammatory diseases, including arthritis and other chronic inflammatory conditions.
3. Anticancer Activity
Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies on derivatives of pyrazole and pyridazine have indicated their potential as anticancer agents by targeting specific cancer pathways. For instance, pyrazole derivatives have been noted for their inhibitory effects against key oncogenic targets such as BRAF and EGFR .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations influence biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Aminoquinoline | Amino group on a quinoline ring | Antimalarial | High efficacy against malaria parasites |
| 2-Pyrazinylacetamide | Pyrazine ring with an acetamide group | Antibacterial | Broad-spectrum antibacterial activity |
| 3-Pyridinecarboxylic acid | Carboxylic acid attached to a pyridine ring | Antioxidant | Potential neuroprotective effects |
This table illustrates that while this compound shares some commonalities with these compounds, its unique combination of functional groups may provide distinct advantages in pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis and Evaluation :
A study published in the Journal of Chemical Research synthesized this compound along with several derivatives to evaluate their plant growth stimulant properties. The results indicated pronounced activity in promoting plant growth, suggesting potential applications in agriculture. -
Anticancer Research :
In another investigation, derivatives containing pyrazole were tested against various cancer cell lines. The results showed significant cytotoxic effects, particularly in breast cancer models (MCF-7 and MDA-MB-231), highlighting the compound's potential as an adjunct to traditional chemotherapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid?
Methodological Answer:
The compound is synthesized via nucleophilic substitution reactions between pyridazine derivatives and functionalized pyrazoles. Key steps include:
- Step 1 : Preparation of 3,5-dimethylpyrazole (precursor) using cyclocondensation of acetylacetone with hydrazine hydrate .
- Step 2 : Functionalization of pyridazin-3-ol at the 6-position with a leaving group (e.g., chloro or bromo) to enable substitution .
- Step 3 : Coupling with the pyrazole moiety under basic conditions (e.g., K₂CO₃ in DMF), followed by acetic acid side-chain introduction via alkylation or ester hydrolysis .
Optimization : Reaction yields improve with anhydrous solvents, controlled temperature (60–80°C), and catalytic agents like tetrabutylammonium bromide (TBAB) .
Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:
- Data Handling : High-resolution X-ray diffraction data are processed using SHELXS for phase determination, followed by SHELXL for least-squares refinement. Disordered atoms or twinned crystals require manual adjustment of occupancy parameters .
- Validation : The ADDSYM algorithm in SHELX checks for missed symmetry, while PLATON validates hydrogen-bonding networks and detects voids .
- Case Study : For pyridazine-pyrazole hybrids, SHELX resolves ambiguities in pyrazole ring puckering and acetic acid side-chain orientation via iterative refinement against Fo² − Fc² difference maps .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign pyridazine C-O-C and pyrazole N–CH₃ groups. The acetic acid proton appears as a singlet near δ 4.2–4.5 ppm, while pyridazine protons resonate at δ 7.5–8.2 ppm .
- IR Spectroscopy : Confirm ester/acid C=O stretches (1700–1750 cm⁻¹) and pyridazine/pyrazole ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and fragments (e.g., loss of acetic acid side-chain at m/z 232) .
Advanced: How do hydrogen-bonding networks influence the stability of this compound’s crystalline form?
Methodological Answer:
Graph set analysis (Etter’s method) reveals hydrogen-bonding motifs:
- Pattern Identification : The acetic acid –COOH group often forms R₂²(8) dimeric motifs, while pyridazine N atoms act as acceptors for C–H···N interactions .
- Thermodynamic Impact : Strong O–H···O bonds (2.6–2.8 Å) enhance lattice energy, stabilizing the crystal against thermal degradation. Weak C–H···π interactions further contribute to packing efficiency .
- Case Study : In [6-(3,5-dimethylpyrazol-1-yl)pyridazine] derivatives, interlayer H-bonding reduces solubility in polar solvents by 30% compared to non-H-bonded analogs .
Advanced: What strategies mitigate contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Analysis : Use IC₅₀ curves to distinguish specific enzyme inhibition (e.g., COX-2) from nonspecific cytotoxicity. For example, pyridazine-pyrazole hybrids show COX-2 selectivity at <10 µM but induce apoptosis at >50 µM .
- Metabolite Profiling : LC-MS/MS identifies off-target metabolites (e.g., reactive quinones from pyrazole oxidation) that may confound activity data .
- Computational Modeling : Docking studies (AutoDock Vina) correlate pyridazine ring planarity with binding affinity to target enzymes, resolving discrepancies between in vitro and cell-based assays .
Basic: How is purity assessed during synthesis, and what are common contaminants?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect unreacted pyridazin-3-ol (retention time ~3.2 min) and pyrazole dimer byproducts .
- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) visualize acetic acid ester intermediates (Rf 0.4) and hydrolyzed products (Rf 0.1) .
- Common Contaminants : Residual DMF (detected via ¹H NMR δ 2.7–2.9 ppm) and metal catalysts (e.g., Pd from coupling reactions) require chelation with EDTA .
Advanced: How does molecular conformation affect the compound’s biological activity?
Methodological Answer:
- Torsional Analysis : The pyridazine-pyrazole dihedral angle (25–35°) optimizes π-stacking with enzyme active sites. Restricted rotation (e.g., methyl groups at pyrazole 3,5-positions) enhances binding entropy .
- Solvent Effects : MD simulations (GROMACS) show aqueous environments stabilize the extended acetic acid conformation, improving membrane permeability by 40% compared to DMSO solvated forms .
- Case Study : Methyl substitution at pyrazole 3,5-positions reduces steric clash with COX-2’s hydrophobic pocket, increasing inhibition potency by 3-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
